Cas no 886495-85-8 (3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine)

3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine is a specialized organic compound featuring a thiazole core substituted with a phenyl group and an amine-functionalized phenyl ring. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the methyl group enhances stability, while the amine moiety offers reactivity for further functionalization. Its well-defined molecular architecture is advantageous for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound's purity and consistent performance make it suitable for research and industrial-scale processes requiring precise structural control.
3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine structure
886495-85-8 structure
Product Name:3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine
CAS No:886495-85-8
MF:C16H14N2S
MW:266.3624
CID:4663915
Update Time:2025-05-19

3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine Chemical and Physical Properties

Names and Identifiers

    • 3-(5-METHYL-4-PHENYL-THIAZOL-2-YL)-PHENYLAMINE
    • Benzenamine, 3-(5-methyl-4-phenyl-2-thiazolyl)-
    • 3-(5-Methyl-4-phenylthiazol-2-yl)aniline
    • 3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine
    • Inchi: InChI=1S/C16H14N2S/c1-11-15(12-6-3-2-4-7-12)18-16(19-11)13-8-5-9-14(17)10-13/h2-10H,17H2,1H3
    • InChI Key: LBPPWPSAODWWKG-UHFFFAOYSA-N
    • SMILES: CC1=C(C2=CC=CC=C2)N=C(C3=CC(=CC=C3)N)S1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2

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Additional information on 3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine

Research Brief on 3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine (CAS: 886495-85-8) in Chemical Biology and Pharmaceutical Applications

The compound 3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine (CAS: 886495-85-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This thiazole derivative, characterized by its unique structural features, has been investigated for its role in modulating various biological pathways, particularly those involved in inflammation, oncology, and infectious diseases. Recent studies have highlighted its promising pharmacological properties, including its ability to interact with specific protein targets and influence cellular processes.

One of the key areas of research surrounding this compound is its potential as a kinase inhibitor. Kinases play a critical role in signal transduction and are often implicated in diseases such as cancer. Preliminary in vitro studies have demonstrated that 3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine exhibits selective inhibition against certain kinase isoforms, suggesting its utility in targeted therapy. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound showed significant activity against the JAK2 kinase, a target of interest in myeloproliferative disorders.

In addition to its kinase inhibitory properties, recent investigations have explored the compound's anti-inflammatory effects. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that 3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents, particularly for conditions like rheumatoid arthritis and inflammatory bowel disease.

The synthesis and optimization of 3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine have also been a focus of recent studies. Advances in synthetic chemistry have enabled the development of more efficient routes to produce this compound, with improved yields and purity. A 2024 paper in Organic Process Research & Development detailed a scalable synthetic protocol that reduces the use of hazardous reagents, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing.

Despite these promising developments, challenges remain in the clinical translation of 3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability, necessitating further structural modifications to enhance its drug-like properties. Additionally, in vivo toxicity profiles are still under investigation to ensure its safety for therapeutic use. Collaborative efforts between academic and industrial researchers are ongoing to address these hurdles and advance the compound toward preclinical development.

In conclusion, 3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine (CAS: 886495-85-8) represents a promising scaffold in drug discovery, with demonstrated activity in kinase inhibition and anti-inflammatory applications. Continued research into its mechanism of action, synthetic optimization, and preclinical evaluation will be critical to unlocking its full therapeutic potential. This compound exemplifies the intersection of chemical biology and pharmaceutical innovation, offering new avenues for treating complex diseases.

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